molecular formula C9H13N3 B3213395 2-(Pyridin-4-yl)piperazine CAS No. 111781-57-8

2-(Pyridin-4-yl)piperazine

Cat. No.: B3213395
CAS No.: 111781-57-8
M. Wt: 163.22 g/mol
InChI Key: QXMBJNMNHCGVDT-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine ring at the 4-position. This compound is of significant interest due to its versatile applications in medicinal chemistry and pharmacology. It serves as a building block for various pharmacologically active molecules, particularly those targeting central nervous system receptors.

Mechanism of Action

Target of Action

2-(Pyridin-4-yl)piperazine is known to interact with several targets. It has been identified as a potent and selective antagonist for the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . Additionally, it has been found to have nanomolar affinity at sigma-1 receptors (σ1R) and histamine H3 receptors (H3R) .

Mode of Action

The compound interacts with its targets, leading to a series of changes. As an antagonist, it binds to the α2-adrenergic receptor, blocking the receptor and preventing the normal cellular response . For the σ1R and H3R, it also acts as an antagonist, inhibiting the action of these receptors . The specific interactions between the compound and these receptors are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with its target receptors. The α2-adrenergic receptor is involved in various physiological processes, including the regulation of neurotransmitter release . The σ1R and H3R are also involved in numerous pathways, including pain perception . The exact downstream effects of the compound’s interaction with these receptors are still being studied.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target receptors. As an antagonist of the α2-adrenergic receptor, it can inhibit the normal cellular response to adrenergic signals . Its antagonistic action on the σ1R and H3R can also lead to changes in cellular responses . .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)piperazine has been shown to interact with both histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . These interactions suggest that this compound may play a role in various biochemical reactions involving these receptors.

Cellular Effects

The cellular effects of this compound are largely determined by its interactions with H3R and σ1R . These receptors are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with H3R and σ1R . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as pyridine-4-carbaldehyde and piperazine. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing in toluene with a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(Pyridin-4-yl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)piperazine
  • 1-(Pyridin-3-yl)piperazine
  • 1-(Pyridin-4-yl)piperidine

Comparison: 2-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which is not as pronounced in its analogs. The position of the pyridine ring significantly influences its pharmacological profile, making it more effective in certain therapeutic applications compared to its isomers .

Properties

IUPAC Name

2-pyridin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMBJNMNHCGVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311945
Record name 2-(4-Pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-57-8
Record name 2-(4-Pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111781-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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